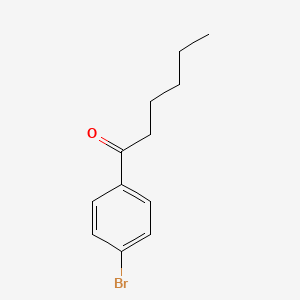

1-(4-Bromophenyl)hexan-1-one

Description

1-(4-Bromophenyl)hexan-1-one (CAS: 7295-46-7) is a brominated aromatic ketone characterized by a hexanone chain attached to a para-brominated phenyl ring. Its structure combines the electron-withdrawing bromine substituent with the hydrophobic hexanone chain, making it a versatile intermediate in organic synthesis. This compound is frequently utilized in the preparation of bioactive molecules, including differentiation-inducing factors (e.g., Br-DIF derivatives) and fluorescent probes for anti-tumor research . Its synthesis typically involves Friedel-Crafts acylation or halogenation reactions, as evidenced by its role in generating brominated analogues of natural products .

Properties

IUPAC Name |

1-(4-bromophenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMRPWLTMFPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 4-bromobenzoic acid.

Reduction: 1-(4-bromophenyl)hexanol.

Substitution: 1-(4-methoxyphenyl)hexan-1-one.

Scientific Research Applications

1-(4-Bromophenyl)hexan-1-one finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)hexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues: Substituent and Chain-Length Variations

The following table summarizes key structural analogues of 1-(4-Bromophenyl)hexan-1-one, highlighting differences in substituents, chain length, and physicochemical properties:

Physicochemical and Reactivity Comparisons

Electron Effects and Reactivity

- Bromine vs. Methoxy/Hydroxy Groups : The electron-withdrawing bromine substituent in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, methoxy (2g) and hydroxy (14) groups are electron-donating, reducing electrophilicity and altering reaction pathways (e.g., favoring hydrogen bonding in 1-(4-Hydroxyphenyl)hexan-1-one) .

- Chain Length: The hexanone chain increases lipophilicity compared to shorter-chain analogues like 1-(4-Bromophenyl)ethanone (2f), enhancing membrane permeability in biological systems .

Stability and Handling Considerations

Biological Activity

1-(4-Bromophenyl)hexan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula , featuring a bromine atom attached to a phenyl ring connected to a hexanone chain. Its unique structure includes both aromatic and aliphatic components, which contribute to its reactivity and biological interactions. The presence of the carbonyl group (C=O) and the bromine substituent enhances its potential as a bioactive molecule, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The bromine atom and carbonyl group play significant roles in its reactivity and binding affinity, potentially modulating various biochemical pathways. Research indicates that this compound may inhibit specific enzyme activities or receptor interactions that are critical for cellular processes.

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential . Research has indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. In vitro studies have reported significant reductions in cell viability across various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents.

Comparative Studies

To understand the unique characteristics of this compound, comparative studies with structurally similar compounds have been conducted. Below is a summary table comparing this compound with other phenyl-substituted hexanones:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Chlorophenyl)hexan-1-one | Chlorine atom instead of bromine | Generally less reactive due to chlorine's smaller size. |

| 1-(4-Fluorophenyl)hexan-1-one | Fluorine atom instead of bromine | Fluorine's electronegativity may influence reactivity. |

| 1-(4-Methylphenyl)hexan-1-one | Methyl group instead of bromine | Lacks halogen; may exhibit different biological activities. |

The presence of the bromine atom in this compound imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs, significantly influencing its biological properties .

Study on Antiviral Activity

A notable study explored the antiviral properties of this compound against HIV-1 integrase. The compound demonstrated moderate inhibitory activity against the IN-LEDGF/p75 interaction, with percentage inhibition rates exceeding 50% in several assays . This suggests potential for further development as an antiviral agent.

Cytotoxicity Assessment

Cytotoxicity assays conducted on various human cell lines revealed that while some derivatives exhibited low toxicity (CC50 values >100 µM), others showed higher toxicity levels . This variability underscores the importance of further investigations into the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.